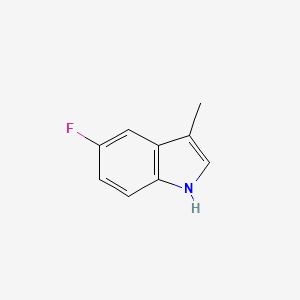

5-Fluoro-3-methylindole

Description

Significance of the Indole (B1671886) Nucleus in Natural Products and Synthetic Compounds

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a foundational scaffold in a vast number of biologically active molecules. nih.govnih.gov This heterocyclic system is a key component in numerous natural products, pharmaceuticals, and agrochemicals. openmedicinalchemistryjournal.com In nature, the indole motif is famously present in the essential amino acid tryptophan, which is a precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.govnrfhh.com It is also found in a wide array of plant-derived alkaloids and marine natural products that exhibit significant pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.govnrfhh.com The versatility of the indole ring allows it to serve as a privileged structure in medicinal chemistry, capable of mimicking peptide structures and binding to various biological receptors. nih.gov

The Role of Halogenation, Specifically Fluorine Substitution, in Modulating Indole Bioactivity and Molecular Interactions

The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance the parent compound's therapeutic profile. nih.govtandfonline.com Fluorine, being the most electronegative element, can significantly alter a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to target proteins. nih.govbenthamscience.comresearchgate.net When applied to the indole nucleus, fluorination can lead to derivatives with improved potency and bioavailability. nih.gov The substitution of a hydrogen atom with a fluorine atom can block sites of metabolic oxidation, thereby increasing the drug's half-life. tandfonline.comresearchgate.net Furthermore, the unique electronic properties of fluorine can influence the acidity (pKa) of the indole N-H group and enhance interactions within protein binding pockets, often leading to a higher binding affinity. nih.govresearchgate.net This modulation of bioactivity through fluorination has made fluorinated indoles, including 5-Fluoro-3-methylindole, valuable targets for synthesis and investigation. researchgate.net

Historical Development of Academic Inquiry into this compound and its Analogs

Academic and industrial interest in this compound and its analogs stems from the successful application of fluorination in drug design. Research has focused on developing efficient synthetic routes to access this and other fluorinated indoles. Early methods often relied on classical indole syntheses, such as the Fischer indole synthesis, applied to fluorinated precursors. diva-portal.org Over time, more advanced and efficient methods have been developed, including palladium-catalyzed cross-coupling reactions and metal-free synthesis strategies. wiley.com The investigation into this compound has largely been driven by its utility as a key building block for more complex molecules. It has been incorporated into various molecular frameworks to probe structure-activity relationships (SAR) and to develop novel therapeutic agents, particularly in the areas of neurological disorders and as antiplatelet agents. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-3-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDHAGJNOQIBHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625147 | |

| Record name | 5-Fluoro-3-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392-13-2 | |

| Record name | 5-Fluoro-3-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=392-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-3-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-3-methylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pharmacological and Biological Investigations of 5 Fluoro 3 Methylindole Derivatives

Anticancer Research and Cytotoxicity Profiles

The quest for novel and more effective cancer treatments has led to the exploration of various synthetic compounds, including derivatives of 5-fluoro-3-methylindole. These compounds have demonstrated promising results in preclinical studies, exhibiting cytotoxic effects against a range of cancer cell lines and targeting key pathways involved in cancer progression.

In Vitro Cytotoxicity Evaluation Against Various Malignant Cell Lines

Numerous studies have evaluated the in vitro cytotoxicity of this compound derivatives against a panel of human cancer cell lines. For instance, fluorinated indole (B1671886) derivatives have shown moderate to high anticancer activities against prostate (PC3), lung (A549), and pancreatic (PaCa2) cancer cell lines. nih.gov One particular 3-fluoroindole derivative displayed substantial inhibitory potency against the HepG2 cell line with an IC50 value of 2.50 μM. nih.gov

The cytotoxic potential of these derivatives is often influenced by the nature and position of substituents on the indole ring. For example, the substitution of olefins at the C-3 position of indole resulted in lesser activity, while methyl substitution at the N-1 position significantly enhanced the cytotoxic activities by about 60-fold compared to the non-substituted counterparts. nih.gov

Furthermore, a series of pyrazolinyl-indole derivatives were synthesized and evaluated for their anticancer potential. One compound from this series demonstrated significant growth inhibition of 78.76% in leukemia cells at a 10 μM concentration. mdpi.com Another study reported that a 3-amino-1H-7-azaindole derivative displayed a significant increase in activity against HeLa, HepG2, and MCF-7 cell proliferation compared to 5-fluorouracil (B62378), with IC50 values of 3.7, 8.0, and 19.9 μmol/L, respectively. nih.gov

The table below summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.

| Compound Type | Cancer Cell Line | Activity | Reference |

| Fluorinated indole derivative | A549 (Lung) | IC50: 0.8 μM | nih.gov |

| 3-Fluoroindole derivative | HepG2 (Liver) | IC50: 2.50 μM | nih.gov |

| Pyrazolinyl-indole derivative | Leukemia | 78.76% growth inhibition at 10 μM | mdpi.com |

| 3-Amino-1H-7-azaindole derivative | HeLa (Cervical) | IC50: 3.7 μmol/L | nih.gov |

| 3-Amino-1H-7-azaindole derivative | HepG2 (Liver) | IC50: 8.0 μmol/L | nih.gov |

| 3-Amino-1H-7-azaindole derivative | MCF-7 (Breast) | IC50: 19.9 μmol/L | nih.gov |

| Indole-chalcone derivatives | MDA-MB-231 (Breast) | IC50: 13 to 19 μmol/L | nih.gov |

Investigations into Anticancer Mechanisms: Apoptosis Induction and Gene Expression Modulation (e.g., c-Myc, FoxO1, 3, 4)

The anticancer activity of this compound derivatives is often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. This process is a critical mechanism for eliminating malignant cells.

One area of investigation has focused on the modulation of key genes involved in cell survival and proliferation, such as the oncogene c-Myc and the tumor-suppressing Forkhead box O (FoxO) family of transcription factors (FoxO1, FoxO3, and FoxO4). rjptonline.org Overexpression of c-Myc is known to promote cell cycle progression, while the FoxO proteins can inhibit the cell cycle and promote apoptosis. rjptonline.orgnih.gov

A study on a trisindoline compound, derived from the combination of indole and 5-fluoro isatin (B1672199), demonstrated its ability to influence the expression of these genes in MDA-MB-231 breast cancer stem cells. rjptonline.org At a concentration of 25 µg/ml, this compound was found to decrease the expression of the c-Myc gene by 0.0746-fold. rjptonline.org Concurrently, it led to a significant increase in the expression of FoxO1, FoxO3, and FoxO4 genes by 20.6452-fold, 26.4709-fold, and 12.8341-fold, respectively. rjptonline.org This modulation of gene expression is predicted to lead to G1 cell cycle arrest and apoptosis. rjptonline.org

Furthermore, studies have shown that the activation of FoxO proteins can be a response to cellular stress, including that induced by chemotherapeutic agents like 5-fluorouracil (5-FU). nih.govmdpi.com The human ELAV/Hu protein (HuR) has been shown to positively regulate FOXO1 expression upon 5-FU stimulation, leading to increased mRNA stability and enhanced apoptosis in breast cancer cells. nih.gov This suggests a complex interplay between these signaling pathways in mediating the anticancer effects of fluorinated indole derivatives.

Studies on Cancer Stem Cell Inhibition and Therapeutic Potential

Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies. researchgate.net Therefore, targeting CSCs is a crucial strategy in cancer treatment.

Derivatives of this compound have shown potential in inhibiting CSCs. A trisindoline compound synthesized from indole and 5-fluoro isatin exhibited cytotoxic effects on MDA-MB-231 breast cancer stem cells with an IC50 of 13.127 µg/ml and induced apoptosis. rjptonline.org The inhibition of CSCs by these compounds may be linked to the modulation of key signaling pathways that govern stemness and self-renewal. nih.gov For example, the overexpression of the Epidermal Growth Factor Receptor (EGFR) plays a critical role in the survival of breast cancer stem cells. researchgate.net Some indole derivatives are being investigated for their potential to inhibit EGFR. researchgate.net

Additionally, the fat mass and obesity-associated protein (FTO), an RNA demethylase, has been identified as playing a critical role in cancer stem cell self-renewal. nih.gov The development of small-molecule FTO inhibitors has shown promise in attenuating leukemia stem/initiating cell self-renewal. nih.gov While not directly involving this compound, this highlights a potential therapeutic avenue where indole-based compounds could be designed to target similar pathways.

Antimicrobial Activity: Antibacterial and Antifungal Applications

In addition to their anticancer properties, derivatives of this compound have demonstrated significant antimicrobial activity against a broad range of pathogenic bacteria and fungi. biosynth.com The presence of the fluorine atom is believed to enhance their potency. smolecule.com

Broad-Spectrum Antimicrobial Efficacy of Fluorinated Indole Derivatives

Fluorinated indole derivatives have been reported to exhibit broad-spectrum antimicrobial efficacy. dergipark.org.tr For instance, 5-fluoro and 5-iodo indole-2,3-dione derivatives have been shown to be potent against both bacteria and fungi. dergipark.org.tr The introduction of fluorine into the indole structure can enhance its ability to interfere with microbial processes. nih.gov

Studies have shown that these compounds can inhibit the growth of various pathogens, including multidrug-resistant strains. Their mechanism of action can involve targeting virulence factors and inhibiting biofilm formation. For example, some derivatives have been shown to interfere with quorum sensing in bacterial pathogens, which is a key process in biofilm formation and virulence.

Antibacterial Studies Against Pathogenic Microorganisms

Numerous studies have focused on the antibacterial activity of this compound derivatives against specific pathogenic microorganisms. In a screening of 46 indole derivatives against extensively drug-resistant Acinetobacter baumannii (XDRAB), 5-fluoroindole (B109304) and 3-methylindole (B30407) were among the compounds that showed notable activity, with a minimum inhibitory concentration (MIC) of 64 µg/mL. nih.govasm.org

Furthermore, research on fluorinated benzothiophene-indole hybrids has identified compounds with promising activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). d-nb.info In one study, certain indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties demonstrated significant antibacterial activity against S. aureus, MRSA, E. coli, and B. subtilis. turkjps.org

The table below presents the minimum inhibitory concentration (MIC) values of selected indole derivatives against various pathogenic bacteria.

| Compound Derivative | Pathogenic Bacteria | MIC Value | Reference |

| 5-Fluoroindole | Acinetobacter baumannii (XDRAB) | 64 µg/mL | nih.govasm.org |

| 3-Methylindole | Acinetobacter baumannii (XDRAB) | 64 µg/mL | nih.govasm.org |

| Indole-thiadiazole derivative (2c) | Bacillus subtilis | 3.125 µg/mL | turkjps.org |

| Indole-triazole derivative (3c) | Bacillus subtilis | 3.125 µg/mL | turkjps.org |

| Indole-thiadiazole derivative (2c) | MRSA | More effective than ciprofloxacin | turkjps.org |

| Indole-triazole derivative (3d) | MRSA | More effective than ciprofloxacin | turkjps.org |

Antifungal Studies and Mechanisms of Action

Indole derivatives have demonstrated significant potential as antifungal agents against various plant pathogenic fungi. nih.govwindows.netdntb.gov.ua In one study, twenty-five newly synthesized 3-indolyl-3-hydroxy oxindole (B195798) derivatives were evaluated for their in vitro antifungal activities against five phytopathogenic fungi. nih.gov Many of these compounds exhibited moderate to excellent activity. nih.gov Notably, compounds with I, Cl, or Br substituents at the 5-position of the 3-hydroxy-2-oxindole and indole rings showed particularly strong antifungal activity. nih.gov Compound 3u, for instance, displayed excellent activity against Rhizoctonia solani and demonstrated good curative effects in in vivo assays. nih.gov

Other research has also highlighted the efficacy of indole-based compounds against plant pathogens. For example, newly synthesized indole derivatives encompassing a 1,3,4-oxadiazole (B1194373) moiety showed promising in vitro antifungal activities against five phytopathogenic fungi. nih.gov Structure-activity relationship (SAR) studies indicated that the presence of a trifluoromethyl group was beneficial for activity. nih.gov Another study focused on indole derivatives with a triazole motif, which also demonstrated antifungal properties. nih.gov

A key virulence factor for many fungi, particularly the human pathogen Candida albicans, is the morphological transition from a yeast-like form to a filamentous (hyphal) form, which is critical for biofilm formation and tissue invasion. nih.gov Several studies have shown that methylindole derivatives can effectively inhibit both filamentation and biofilm development.

In a study screening 21 methylindoles, 5-fluoro-2-methylindole (B1303453) was one of six compounds that significantly reduced C. albicans biofilm formation by more than 85% at a concentration of 0.1 mM. nih.gov More specifically, 1-methylindole-2-carboxylic acid (1MI2CA) and 5-methylindole-2-carboxylic acid (5MI2CA) were highly effective at inhibiting biofilm formation in both C. albicans DAY185 and ATCC10231 strains. nih.govresearchgate.net These compounds also effectively inhibited hyphal formation. nih.gov The anti-biofilm activity was confirmed through crystal violet assays and visualized using confocal laser scanning microscopy, which showed a reduction in biofilm thickness. nih.govresearchgate.net The metabolic activity of the fungal cells within the biofilm was also significantly reduced upon treatment with these methylindoles, as measured by an XTT reduction assay. nih.gov

The ability of indole derivatives to suppress biofilm formation is not limited to a single mechanism. It is often linked to the inhibition of the yeast-to-hypha transition, which is a crucial step in the development of a mature biofilm architecture. mdpi.comfrontiersin.org

**Table 2: Anti-biofilm and Anti-filamentation Activity of Methylindole Derivatives against *C. albicans***

| Compound | Concentration | Biofilm Inhibition (%) | Effect on Filamentation | Reference |

|---|---|---|---|---|

| 5-Fluoro-2-methylindole | 0.1 mM | >85% | Not specified | nih.gov |

| 1-Methylindole-2-carboxylic acid (1MI2CA) | 0.1 mM | 91% (DAY185) | Inhibited | nih.govresearchgate.net |

| 5-Methylindole-2-carboxylic acid (5MI2CA) | 0.1 mM | 87% (DAY185) | Inhibited | nih.govresearchgate.net |

The antifungal mechanisms of indole derivatives can also involve direct interactions with essential cellular components. One such target is the microtubule network, which is crucial for cell division, morphogenesis, and intracellular transport. Some indole derivatives have been shown to act as microtubule-destabilizing agents.

While direct studies on this compound's interaction with microtubule polymerase are not extensively detailed in the provided context, the broader class of indole derivatives has been investigated for anti-tubulin activity. mdpi.comnih.gov For example, certain benzo[b]furan and triazole hybrids, which can be considered related structures, have been shown to inhibit tubulin polymerization in a dose-dependent manner. mdpi.com Molecular modeling of these compounds suggests that they fit into the β-tubulin subunit, causing a disruption of microtubule organization. mdpi.com This disruption can lead to a cell cycle arrest in the G2/M phase and subsequently induce apoptosis. mdpi.com

In the context of C. albicans, the inhibition of filamentation by 1-methylindole-2-carboxylic acid and 5-methylindole-2-carboxylic acid was proposed to occur through the inhibition of adenylate cyclase, a key enzyme in the cAMP signaling pathway that regulates hyphal formation. researchgate.net In silico molecular modeling has supported the in vitro observations of the anti-biofilm and anti-filamentation activities of these compounds. nih.govresearchgate.net

Neuropharmacological Investigations and Antidepressant Potential

Indole derivatives are a significant class of compounds in neuropharmacology due to their structural resemblance to neurotransmitters like serotonin (B10506). This has led to the investigation of their potential as therapeutic agents for a range of central nervous system (CNS) disorders, including depression. researchgate.net

Several studies have explored the antidepressant potential of various indole derivatives. For instance, a series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were synthesized and evaluated for their affinity for the 5-HT1A receptor and the serotonin transporter (SERT), both of which are key targets for antidepressant drugs. researchgate.net The tested compounds proved to be potent ligands for both targets. researchgate.net Computer docking simulations confirmed these biological findings. researchgate.net

Other research has focused on the synthesis of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives, which have shown potential anticonvulsant and antidepressant effects. researchgate.net Similarly, 5-(1H-Indol-3-yl)-3-(substituted aryl)-4,5-dihydroisoxazoline derivatives have been synthesized and evaluated for their antidepressant activity. researchgate.net

While direct investigations into the antidepressant potential of this compound itself are not detailed in the provided results, its role as a key intermediate in the synthesis of pharmaceuticals for neurological disorders is acknowledged. chemimpex.com The unique properties conferred by the fluorine substitution, such as enhanced biological activity and stability, make it a valuable scaffold for the development of new CNS-active compounds. chemimpex.com

Serotonin (5-HT) System Modulation: Reuptake Inhibition and Receptor Ligand Interactions

Derivatives of this compound have been a focal point in the development of agents targeting the serotonin system. The 5-fluoro-3-indolyl moiety is a recognized pharmacophore for ligands that interact with both the serotonin transporter (SERT) and various serotonin receptors. nih.gov

The serotonin transporter is a primary target for many antidepressant medications, as its inhibition increases the synaptic concentration of serotonin. nih.gov The 5-fluoro-3-indolyl scaffold has been integral to the design of dual-affinity ligands for the 5-HT1A receptor and SERT. nih.gov For instance, 5-fluoro-3-[(4-piperidinyl)methyl]indole demonstrated high affinity for the serotonin uptake site. researchgate.net Further modifications, such as N-substitution with a two-carbon chain linked to a naphthalenesultam, have yielded compounds with potent affinity for the SERT. researchgate.net The strategic use of the 5-fluoroindole moiety has been a key element in developing compounds with significant SERT inhibitory activity, a crucial component for potential antidepressant therapies. nih.govmdpi.com

Derivatives of this compound have been investigated for their affinity towards a range of serotonin receptors, which play diverse roles in neurotransmission.

5-HT1A Receptors: The 3-(tetrahydropyridin-4-yl)indole substructure, often incorporating a 5-fluoro modification, is a known scaffold for ligands with high affinity for the 5-HT1A receptor. researchgate.net Compounds combining this moiety with other heterocyclic systems have been designed to achieve a dual 5-HT1A receptor and SERT affinity profile. researchgate.net

5-HT2A Receptors: The 5-HT2A receptor is a key target for both therapeutic agents and psychedelic compounds. wikipedia.org 5-fluoroindole derivatives have been synthesized and evaluated for their activity at this receptor. googleapis.com

5-HT3 Receptors: The 5-HT3 receptor, a ligand-gated ion channel, is another important therapeutic target. nih.gov Research has explored the potential of 5-fluoro-2-methylindole-3-carboxylic acid ethyl ester and related compounds as 5-HT3 receptor antagonists. google.com

5-HT6 and 5-HT7 Receptors: The 5-HT6 and 5-HT7 receptors are implicated in various central nervous system functions, including cognition and mood. google.comgoogle.com The indole scaffold, including fluorinated derivatives, has been utilized in the design of ligands targeting these receptors. google.comgoogle.com

The following table summarizes the binding affinities of selected this compound derivatives for various serotonin receptor subtypes and the serotonin transporter.

| Compound/Derivative Class | Target | Affinity (Ki, nM) | Reference |

| 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative (Compound 11) | SERT | 9.2 | mdpi.com |

| 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative (Compound 11) | 5-HT1A | 128.0 | mdpi.com |

| 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative (Compound 4) | SERT | 47.0 | mdpi.com |

Dopamine (B1211576) (DA) Transporter (DAT) and D2 Receptor Interactions

The dopaminergic system is another critical player in mood regulation and the pathophysiology of depression. The dopamine transporter (DAT) and the D2 receptor are key components of this system. nih.govembopress.org Some derivatives based on the 3-(1H-indol-3-yl)pyrrolidine-2,5-dione scaffold, which can incorporate a 5-fluoroindole moiety, have shown affinity for both the DAT and D2 receptors, in addition to their effects on the serotonin system. mdpi.com For example, a specific derivative from this class displayed a Ki of 51.0 nM for the D2 receptor and 288.0 nM for the DAT. mdpi.com This multi-target profile suggests a potential for broader efficacy in treating depression by modulating both serotonergic and dopaminergic pathways. mdpi.com The interaction between D2 receptors and DAT can influence dopamine reuptake and synaptic levels of the neurotransmitter. nih.govembopress.org

The table below presents the binding affinities of a multi-target 5-fluoroindole derivative for dopamine system components.

| Compound/Derivative Class | Target | Affinity (Ki, nM) | Reference |

| 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative (Compound 11) | D2 Receptor | 51.0 | mdpi.com |

| 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative (Compound 11) | DAT | 288.0 | mdpi.com |

Norepinephrine (B1679862) (NE) Transporter (NET) Inhibition

The norepinephrine transporter (NET) is responsible for the reuptake of norepinephrine from the synaptic cleft and is a target for several antidepressant drugs. nih.gov Research into multi-target antidepressants has led to the development of compounds with affinity for SERT, DAT, and NET. mdpi.com Within a series of 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, which can be considered structurally related to the this compound scaffold, one compound exhibited a desirable binding profile to all three monoamine transporters. mdpi.com This particular derivative showed a Ki of 167.0 nM for NET, alongside its affinity for SERT and DAT. mdpi.com Such triple reuptake inhibitors are of interest for their potential to offer a more comprehensive antidepressant effect. mdpi.com

The binding affinity of a representative multi-target derivative for the norepinephrine transporter is shown in the table below.

| Compound/Derivative Class | Target | Affinity (Ki, nM) | Reference |

| 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative (Compound 4) | NET | 167.0 | mdpi.com |

In Vivo Preclinical Studies for Antidepressant Effects

Preclinical animal models are essential for evaluating the potential antidepressant effects of new compounds. The forced swimming test (FST) and tail suspension test (TST) are commonly used behavioral despair models to screen for antidepressant-like activity. mdpi.com In these tests, a reduction in immobility time is indicative of an antidepressant effect. mdpi.com While specific in vivo data for this compound itself is not detailed in the provided context, a derivative, 5-fluoro-3-[(4-piperidinyl)methyl]indole, which showed high affinity for the serotonin uptake site in vitro, was found to be devoid of in vivo activity in the studied models. researchgate.net This highlights the critical importance of in vivo testing to translate in vitro findings into potential therapeutic efficacy. The lack of in vivo effect for this specific compound underscores the complex relationship between receptor affinity and behavioral outcomes, which can be influenced by factors such as pharmacokinetics and metabolism.

Other Significant Biological Activities

Beyond their effects on monoaminergic systems, derivatives of this compound have been investigated for a range of other biological activities. These include potential applications as antimicrobial, antiviral, and anticancer agents. The presence of the fluorine atom can enhance the compound's interaction with various biological targets. For instance, certain 5-fluoro-3-phenyl-1H-indole derivatives have been evaluated for their antitubercular and anticancer properties. mdpi.com Additionally, some 5-fluoroindole derivatives have shown antimicrobial and antibiofilm effects against drug-resistant bacteria. asm.org The indole nucleus itself is a versatile scaffold found in many biologically active natural and synthetic compounds, and the addition of a fluorine atom at the 5-position often modulates this activity. mdpi.comresearchgate.net

Structure Activity Relationship Sar and Computational Drug Design

Comprehensive SAR Studies for 5-Fluoro-3-methylindole Derivatives

Structure-Activity Relationship (SAR) studies investigate how changes in a molecule's chemical structure affect its biological activity. For derivatives of this compound, these studies are crucial for optimizing interactions with specific biological targets.

Impact of Fluoro and Methyl Substituents on Pharmacological Potency and Selectivity

The fluorine atom at the 5-position and the methyl group at the 3-position of the indole (B1671886) ring are not mere structural placeholders; they play a significant role in defining the pharmacological profile of the molecule. It is well-established that the introduction of fluorine into organic molecules can profoundly influence their biological activity. researchgate.net Fluorination can enhance metabolic stability, binding affinity, and lipophilicity, allowing compounds to better penetrate cell membranes and interact with intracellular targets.

In the context of designing kinase inhibitors, substitutions on the indole core have been shown to be critical for achieving selectivity. For example, in the development of inhibitors targeting mutant forms of the Epidermal Growth Factor Receptor (EGFR), a methyl substitution at the R3 position of an indole-based scaffold was found to render the compound inactive against wild-type (WT) EGFR, thereby restoring its selectivity for the desired mutant forms. rsc.org Conversely, replacing the methyl group with a larger cyclopropyl (B3062369) group significantly enhanced both potency and selectivity for mutant cell lines by over tenfold. rsc.org This highlights the sensitivity of the target's binding pocket to the size and nature of the substituent at this position.

The 5-fluoro substituent is a key feature in derivatives that have shown potent inhibitory activity against various enzymes. For instance, 3-(aminoalkyl)-5-fluoroindole derivatives were identified as highly potent inhibitors of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. researchgate.net Similarly, a derivative of this compound, specifically (2E)-3-[1-[(2,4-dichlorophenyl)methyl]-5-fluoro-3-methyl-1H-indol-7-yl]-N-[(4,5-dichloro-2-thienyl)sulfonyl]-2-propenamide, was developed as a potent and selective antagonist of the prostanoid EP3 receptor, a target for novel antiplatelet therapies. nih.gov

Interactive Table 1: Effect of Core Substituents on Activity

| Base Scaffold | Target | Key Finding | Citation |

|---|---|---|---|

| Indole | EGFR | Methyl substitution at R3 restores selectivity for mutant EGFR over wild-type. | rsc.org |

| Indole | EGFR | Replacing methyl at R3 with cyclopropyl enhances potency and selectivity >10-fold. | rsc.org |

| 5-Fluoroindole (B109304) | Myeloperoxidase (MPO) | 3-(aminoalkyl)-5-fluoroindole derivatives are potent MPO inhibitors. | researchgate.net |

Role of Peripheral Substituents and Linkers in Modulating Biological Response

While the core this compound structure provides a foundation for activity, the substituents attached to it, as well as the linkers used to connect it to other chemical moieties, are critical for fine-tuning the biological response. SAR studies have extensively explored how varying these peripheral elements can modulate potency and selectivity.

In the development of multi-target kinase inhibitors, the nature of the bridge connecting the indole moiety to a pyrimidine (B1678525) ring was found to significantly affect activity against kinases like EGFR and VEGFR-2. plos.org The choice between an ether, a secondary amine, or a tertiary amine linker had a profound impact on the inhibitory profile. plos.org Similarly, for bivalent ligands designed to inhibit human non-pancreatic secretory phospholipase A2 (hnps PLA2), the length of the linker connecting two indole-based units was correlated with their ability to induce dimerization of the enzyme, a key aspect of their inhibitory mechanism. acs.org

For MPO inhibitors based on the 3-(aminoalkyl)-5-fluoroindole scaffold, the length of the alkyl side chain was a critical determinant of potency. researchgate.net A derivative with a four-carbon side chain showed very high activity (IC50 of 15 nM), whereas extending the chain to six carbons resulted in a significantly higher IC50 value, indicating a drop in potency. researchgate.net In the pursuit of EP3 receptor antagonists, a pharmacophore-driven approach led to the exploration of diverse peri-substituted heterocycles attached to the this compound core, culminating in a lead compound with favorable in vitro activity and functional inhibition of human platelet aggregation. nih.gov

Interactive Table 2: Influence of Peripheral Moieties and Linkers

| Scaffold Base | Target | Peripheral Modification | Effect on Biological Response | Citation |

|---|---|---|---|---|

| Indole-pyrimidine | EGFR, VEGFR-2 | Type of bridge (ether, amine) | Significantly affected kinase activity. | plos.org |

| Bivalent Indole | hnps PLA2 | Linker length | Correlated with the ability to drive enzyme dimerization. | acs.org |

| 3-(aminoalkyl)-5-fluoroindole | Myeloperoxidase (MPO) | Alkyl chain length | A 4-carbon chain was optimal; a 6-carbon chain reduced potency. | researchgate.net |

In Silico Approaches in Drug Discovery and Lead Optimization

In silico (computational) techniques are indispensable tools in modern drug discovery, enabling researchers to model, predict, and analyze the behavior of molecules, thereby accelerating the design-synthesis-test cycle. sddn.es

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net The fundamental principle is that variations in the structural or physicochemical properties of molecules will correlate with changes in their biological activity. researchgate.net By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, helping to prioritize which derivatives to synthesize and test. sddn.es

The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecule, such as its size, shape, lipophilicity, and electronic properties. nih.gov Statistical methods are then used to build a model that correlates these descriptors with the measured activity (e.g., IC50 values). researchgate.net For indole derivatives, which are known to possess a wide range of pharmacological activities, QSAR studies can reveal which pharmacophores are most responsible for a given effect, such as anticancer or antimicrobial properties. sci-hub.se Although a specific QSAR model for this compound is not detailed in the reviewed literature, the methodology is widely applied to heterocyclic compounds to guide lead optimization. sci-hub.senih.gov

Molecular Docking Simulations to Elucidate Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. plos.org This method is crucial for understanding the molecular basis of a drug's action and for structure-based drug design. jscimedcentral.com Docking algorithms place the ligand into the binding site of the receptor and use a scoring function to estimate the binding affinity for different poses, helping to identify the most likely binding mode. jscimedcentral.com

Docking studies have been instrumental in understanding the SAR of this compound analogs. For instance, in the development of EGFR inhibitors, docking simulations showed that the 3-methyl indole amino moiety of a derivative occupies a lipophilic pocket and forms a hydrogen bond with the backbone of a specific amino acid residue (Phe856). plos.org For 3-(aminoalkyl)-5-fluoroindole derivatives, docking experiments on a 3D model of the serotonin (B10506) transporter (SERT) helped to predict potential binding modes. researchgate.net Furthermore, molecular docking was used to study the interactions of indole-based tubulin polymerization inhibitors within the colchicine (B1669291) binding site, revealing specific residues important for activity and cytotoxicity. nih.gov These simulations provide a static but insightful snapshot of the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.net

Interactive Table 3: Molecular Docking Studies of Indole Derivatives

| Ligand Class | Target Protein | Key Insight from Docking | Citation |

|---|---|---|---|

| Indole-tethered pyrimidines | EGFR | 3-methyl indole moiety occupies a lipophilic pocket, H-bonds with Phe856. | plos.org |

| 3-(aminoalkyl)-5-fluoroindoles | Serotonin Transporter (SERT) | Predicted potential binding modes within the transporter structure. | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static picture, molecular dynamics (MD) simulations offer a more dynamic view by simulating the movements of atoms in the ligand-protein complex over time. plos.org By solving Newton's equations of motion for the system, MD simulations can assess the stability of the binding pose predicted by docking, reveal conformational changes in the protein upon ligand binding, and provide a more accurate estimation of binding free energy. researchgate.netnih.gov

MD simulations are frequently used as a follow-up to docking to refine the results and confirm the stability of the predicted interactions. researchgate.net For indole-based tubulin inhibitors, MD simulations were performed to study the inhibitor-protein interactions and analyze the binding conformation in the colchicine site. nih.gov In studies of farnesyl transferase inhibitors, MD simulations revealed that the ligand formed major interactions with residues in one chain of the enzyme and that the complex was stable, as indicated by low root-mean-square deviation (RMSD) values. mdpi.com Similarly, MD simulations of ligands with the 5-HT2A receptor were used to evaluate the stability of the complex and monitor key interactions, such as the breaking or formation of an "ionic lock" that is critical for receptor activation. nih.gov These simulations provide crucial insights into the dynamic behavior and stability of the ligand-target complex, which are essential for effective drug design. nih.gov

In Silico ADMET Prediction for Pharmacokinetic Profiling

In the contemporary drug discovery and development landscape, the early assessment of a compound's pharmacokinetic profile is crucial for mitigating late-stage failures. In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction has emerged as an indispensable tool for the rapid and cost-effective evaluation of drug-like properties. For this compound and its derivatives, computational models are employed to forecast their behavior within a biological system, thereby guiding synthetic efforts and prioritizing candidates with favorable pharmacokinetic characteristics.

Computational approaches for ADMET profiling utilize a range of software and methodologies, including ADMETlab 2.0, SwissADME, and PreADMET, to analyze the structural features of a molecule and predict its pharmacokinetic parameters. udhtu.edu.uaneliti.comsciencescholar.us These predictions are based on quantitative structure-activity relationships (QSAR) and are benchmarked against extensive databases of experimental results for known compounds.

Absorption

A critical initial step in the pharmacokinetic journey for an orally administered drug is its absorption from the gastrointestinal tract. In silico models predict Human Intestinal Absorption (HIA) based on physicochemical properties such as lipophilicity (Log P), solubility, and molecular size. Studies on various indole derivatives suggest that they generally exhibit good potential for oral administration due to favorable predicted intestinal absorption. udhtu.edu.uabohrium.comjapsonline.com For instance, research on certain sulfonyl-derived indoles indicated good intestinal absorption indicators ranging from 0.009 to 0.097. udhtu.edu.uabohrium.com

The lipophilicity, often expressed as the logarithm of the partition coefficient (Log P), is a key determinant of a molecule's ability to permeate cell membranes. For a series of designed ethyl 2/3-carboxylate-4/5/6-monosubstituted-1H-indole derivatives, molecules with better binding affinities displayed predicted Log P values in the range of 2.25-3.13. neliti.comsciencescholar.us

Table 1: Predicted Absorption and Distribution Properties of Selected Indole Derivatives

| Compound Class | Predicted Parameter | Predicted Value/Range | Software/Method | Reference |

|---|---|---|---|---|

| Sulfonyl-derived indoles | Intestinal Absorption | 0.009–0.097 | ADMET resource | udhtu.edu.uabohrium.com |

| Sulfonyl-derived indoles | Blood-Brain Barrier Penetration | 0.003–0.008 | ADMET resource | udhtu.edu.uabohrium.com |

| Ethyl 2/3-carboxylate-4/5/6-monosubstituted-1H-indole derivatives | Log P | 2.25-3.13 | SwissADME | neliti.comsciencescholar.us |

| Novel indole derivatives containing pteridine (B1203161) and benzimidazole (B57391) moieties | Blood-Brain Barrier Penetration | No BBB penetration | DS Accord for Excel | japsonline.com |

This table presents predicted data for various classes of indole derivatives as specific data for this compound was not available in the search results.

Distribution

Following absorption, a drug candidate is distributed throughout the body via the circulatory system. Key considerations in this phase are the extent of plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB). High plasma protein binding can limit the amount of free drug available to exert its therapeutic effect. Conversely, for drugs targeting the central nervous system (CNS), the ability to penetrate the BBB is essential, while for others, it is an undesirable trait that could lead to CNS side effects.

In silico predictions for various indole derivatives have provided insights into their likely distribution profiles. For example, studies on novel indole derivatives containing pteridine and benzimidazole moieties predicted a high probability of binding to carrier proteins in the blood, suggesting they can reach their desired targets. japsonline.com The same study, along with research on sulfonyl-derived indoles, predicted no significant penetration of the blood-brain barrier, which is advantageous for avoiding unwanted CNS effects. udhtu.edu.uabohrium.comjapsonline.com

Metabolism

The metabolic fate of a drug candidate is a primary determinant of its half-life and potential for drug-drug interactions. The cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast number of xenobiotics. Inhibition of these enzymes, particularly isoforms like CYP2D6, can lead to adverse drug reactions when co-administered with other medications.

Computational studies on novel indole derivatives have shown no predicted inhibition of cytochrome P450 enzymes. udhtu.edu.uabohrium.com Specifically, in silico pharmacokinetic studies on indole derivatives containing pteridine and benzimidazole moieties indicated no CYP450 2D6 inhibition. japsonline.com This is a favorable characteristic, suggesting a lower likelihood of metabolic drug-drug interactions.

Excretion and Toxicity

The final aspects of pharmacokinetic profiling involve the prediction of the drug's excretion pathway and its potential for toxicity. Computational models can forecast parameters such as hepatotoxicity and carcinogenicity.

For some designed ethyl 2/3-carboxylate-4/5/6-monosubstituted-1H-indole derivatives, PreADMET was used to predict their safety profile. neliti.comsciencescholar.us While some were predicted to potentially induce toxic reactions, others were predicted to be safe and non-carcinogenic in the selected models. neliti.comsciencescholar.us Similarly, Quantitative Structure Toxicity Relationship (QSTR) studies on novel indole derivatives with pteridine and benzimidazole moieties showed high LD50 values in computational animal models, and the compounds were found to be non-carcinogenic. japsonline.com Some studies on indole derivatives have indicated a potential for hepatotoxicity, with predicted probability values ranging from 0.94-0.98, underscoring the necessity for further experimental validation. japsonline.com

Table 2: Predicted Metabolism and Toxicity Properties of Selected Indole Derivatives

| Compound Class | Predicted Parameter | Predicted Outcome | Software/Method | Reference |

|---|---|---|---|---|

| Sulfonyl-derived indoles | Cytochrome P450 (CYP) Inhibition | No inhibition exhibited | ADMET resource | udhtu.edu.uabohrium.com |

| Novel indole derivatives containing pteridine and benzimidazole moieties | CYP450 2D6 Inhibition | No inhibition | DS Accord for Excel | japsonline.com |

| Novel indole derivatives containing pteridine and benzimidazole moieties | Hepatotoxicity | Likely to possess hepatotoxicity | DS Accord for Excel | japsonline.com |

| Novel indole derivatives containing pteridine and benzimidazole moieties | Carcinogenicity | Non-carcinogenic | TOPKAT (v6.1) | japsonline.com |

This table presents predicted data for various classes of indole derivatives as specific data for this compound was not available in the search results.

Applications of 5 Fluoro 3 Methylindole Beyond Medicinal Chemistry

Utilization as a Key Building Block in Organic Synthesis

5-Fluoro-3-methylindole serves as a fundamental building block for the creation of more complex organic molecules. lookchem.com Its structure allows for a variety of chemical transformations, making it a versatile intermediate in the synthesis of a wide range of compounds. lookchem.combiosynth.com The presence of the electron-rich indole (B1671886) ring facilitates electrophilic substitution reactions, while the fluorine atom can influence the reactivity and selectivity of these transformations.

The compound can undergo several types of reactions, including:

Oxidation: The use of oxidizing agents can lead to the formation of corresponding oxo derivatives.

Reduction: Reducing agents can convert the compound into its reduced forms.

Substitution: The indole ring is susceptible to electrophilic substitution, allowing the introduction of various functional groups.

A notable application of this compound in organic synthesis is its use in the construction of quinazolinones. Research has demonstrated a selective oxidative cleavage of 3-methylindoles, including the 5-fluoro derivative, which react with primary amines to afford a broad range of quinazolinones in good to excellent yields. acs.org This process involves a systematic sequence of oxygenation, nitrogenation, ring-opening, and recyclization. acs.org

The versatility of this compound as a synthetic intermediate is further highlighted by its role in the preparation of various biologically active molecules and research chemicals. biosynth.comacs.org

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Oxidation | Oxidizing agents (e.g., potassium permanganate, chromium trioxide) | Oxo derivatives | |

| Reduction | Reducing agents (e.g., lithium aluminum hydride) | Reduced forms | |

| Electrophilic Substitution | Halogens, nitrating agents, sulfonating agents | Substituted indole derivatives |

Contributions to Agrochemical Development

The unique chemical properties of this compound and its derivatives have led to their exploration in the field of agrochemicals. lookchem.com Research has indicated that these compounds have the potential to be developed into effective herbicides and fungicides. chemimpex.com

The introduction of fluorine atoms into indole structures can significantly enhance their biological activity, a principle that has been successfully applied in the development of fluorinated plant growth regulators. For instance, fluorinated indole-3-acetic acid derivatives have shown increased auxin activity. tandfonline.com This suggests that derivatives of this compound could be designed to act as selective herbicides by targeting specific enzymes involved in plant growth regulation, thereby minimizing harm to non-target species.

The development of agrochemicals from this compound focuses on creating formulations that are not only effective but also have a reduced environmental impact. chemimpex.com

Research in Material Science for Advanced Applications

In the realm of material science, this compound and its derivatives are being investigated for their potential in creating advanced materials with specific electronic and optical properties. chemimpex.comsmolecule.com The incorporation of this fluorinated indole into polymers and other materials can enhance their performance characteristics. chemimpex.com

One of the key areas of interest is the development of organic semiconductors. The electronic properties of this compound make it a candidate for use in electronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Its ability to form stable structures is a crucial attribute for these applications.

Furthermore, derivatives of this compound have been synthesized as potential ligands for the construction of metal-organic frameworks (MOFs). nih.gov These frameworks are highly porous materials with a wide range of potential applications, including gas storage, separation, and catalysis. The presence of the indole motif provides potential coordination sites for metal ions, making these compounds good candidates for building diverse and functional coordination polymers. nih.gov

Table 2: Applications of this compound in Material Science

| Application Area | Potential Use | Key Property | Reference |

|---|---|---|---|

| Organic Electronics | Organic semiconductors for OLEDs and photovoltaic cells | Electronic properties and structural stability | |

| Advanced Polymers | Enhancing thermal and mechanical properties of polymers and coatings | Incorporation of fluorinated indole structure | chemimpex.com |

Analytical Methodologies for the Characterization and Quantification of 5 Fluoro 3 Methylindole

Advanced Spectroscopic Techniques in Structural Elucidation (e.g., NMR, Mass Spectrometry)

The definitive identification and structural confirmation of 5-Fluoro-3-methylindole rely on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed information about the molecular structure, connectivity, and elemental composition of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of this compound. Proton (¹H NMR), Carbon-13 (¹³C NMR), and Fluorine-19 (¹⁹F NMR) spectra offer unambiguous evidence for the arrangement of atoms within the molecule. rsc.org In a typical analysis using a 500 MHz spectrometer with deuterated chloroform (B151607) (CDCl₃) as the solvent, the ¹H NMR spectrum shows characteristic signals for the aromatic protons, the N-H proton, and the methyl group. rsc.org The methyl protons at the 3-position typically appear as a singlet or a closely coupled doublet around 2.31 ppm. rsc.org The aromatic protons present a more complex pattern due to the influence of both the fluorine substituent and the indole (B1671886) ring structure. rsc.org For instance, signals can be observed at chemical shifts (δ) of approximately 7.23-7.30 (multiplet), 7.04 (singlet), and 6.95-6.97 (triplet of doublets) ppm. rsc.org

The ¹³C NMR spectrum provides further confirmation of the carbon framework. rsc.org The spectrum for this compound displays distinct signals for each of the nine carbon atoms, with the fluorine substitution influencing the chemical shifts of the nearby carbon atoms. rsc.org Key signals include those for the fluorinated carbon and the carbons of the indole ring system. rsc.org Complementing the proton and carbon data, ¹⁹F NMR spectroscopy provides a direct method to confirm the presence and chemical environment of the fluorine atom, showing a characteristic signal at approximately -125.24 ppm in CDCl₃. rsc.org

Table 1: NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Spectrometer Frequency | Chemical Shift (δ) in ppm | Description | Reference |

|---|---|---|---|---|

| ¹H | 400 MHz / 500 MHz | 7.89 (s, 1H, NH), 7.27–7.25 (m, 1H), 7.23 (dd, J = 9.6, 2.4 Hz, 1H), 7.03 (s, 1H), 6.95 (td, J = 9.0, 2.5 Hz, 1H), 2.31 (d, J = 0.6 Hz, 3H) | Signals correspond to the N-H proton, aromatic protons, and the C3-methyl group. | rsc.org |

| ¹³C | 125 MHz | 158.76, 156.77, 132.84, 128.83, 128.76, 123.49, 112.02, 111.59, 111.52, 110.38, 110.17, 103.91, 103.73, 9.70 | Provides data on the carbon skeleton, showing the influence of the fluorine substituent. | rsc.org |

| ¹⁹F | 470 MHz | -125.24 | Confirms the presence and chemical environment of the fluorine atom. | rsc.org |

Mass Spectrometry (MS) is employed to determine the molecular weight and confirm the elemental formula of this compound. High-Resolution Mass Spectrometry (HRMS) using techniques like electrospray ionization (ESI) is particularly valuable. chemicalbook.com In positive ion mode, the compound is typically observed as a protonated molecule [M+H]⁺. chemicalbook.com For this compound (molecular formula C₉H₈FN, molecular weight 149.17 g/mol ), the ESI-MS spectrum shows a prominent ion peak at an m/z (mass-to-charge ratio) of 150.2, corresponding to the [M+H]⁺ species. chemicalbook.com This technique confirms the molecular mass with high accuracy, which is crucial for distinguishing it from other compounds with similar nominal masses. rsc.org Electron ionization (EI) is another method used, which can provide characteristic fragmentation patterns aiding in structural identification. acs.org

Chromatographic Methods for Purity Assessment and Quantitative Analysis in Complex Matrices

Chromatographic techniques are indispensable for assessing the purity of this compound and for its quantification, especially within complex mixtures. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly utilized methods.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is a standard method for determining the purity of volatile and thermally stable compounds like this compound. vwr.comtcichemicals.com Purity levels of ≥98.0% are commonly reported and verified using GC analysis. vwr.comtcichemicals.com For detailed analysis, a GC system such as an Agilent 7890A instrument equipped with a capillary column (e.g., Agilent 19091J-413: 30 m × 320 μm × 0.25 μm) and using nitrogen as the carrier gas can be employed. rsc.org When coupled with a mass spectrometer, GC-MS provides not only retention time data for quantification but also mass spectra for unequivocal peak identification. rsc.org

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both purity assessment and quantitative analysis. rsc.org It is particularly useful for analyzing samples that may not be suitable for GC due to thermal instability or low volatility. Preparative HPLC can be used for the purification of the compound, often employing a reversed-phase column like an XDB-C18 with a mobile phase consisting of a methanol/water mixture. rsc.orgsemanticscholar.org For analytical purposes, HPLC coupled with an ultraviolet (UV) detector is common, where the purity is determined by the peak area percentage. semanticscholar.org More advanced systems, such as HPLC coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS), offer higher sensitivity and selectivity. These methods are capable of detecting and identifying trace-level impurities or quantifying the compound in complex biological or environmental matrices with high precision.

Table 2: Chromatographic Methods for this compound Analysis

| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application | Reference |

|---|---|---|---|---|---|

| Gas Chromatography (GC) | Agilent 19091J-413 (30 m × 320 μm × 0.25 μm) | Nitrogen (N₂) | FID | Purity assessment (≥98.0%) | rsc.orgvwr.comtcichemicals.com |

| GC-Mass Spectrometry (GC-MS) | Capillary column (e.g., HP-5) | Helium | Mass Spectrometer (EI) | Peak identification and structural confirmation | rsc.org |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase C18 (e.g., XDB-C18) | Methanol/Water gradient | UV/Diode Array | Purity determination and preparative purification | rsc.orgsemanticscholar.org |

| LC-Mass Spectrometry (LC-MS/MS) | Reversed-phase C18 | Acetonitrile/Water with additives | Tandem Mass Spectrometer | Trace impurity identification and quantification in complex matrices |

Future Perspectives and Emerging Research Directions

Unveiling Novel Therapeutic Targets and Mechanisms of Action for 5-Fluoro-3-methylindole Derivatives

Future research will focus on identifying and validating novel molecular targets for derivatives of this compound. The indole (B1671886) scaffold is known to interact with a wide array of biological targets, and derivatives of this compound are expected to exhibit similar versatility. nih.govnih.gov

Key research directions include:

Oncology: Indole derivatives have shown promise as anticancer agents by targeting tubulin polymerization, protein kinases, histone deacetylases (HDACs), and topoisomerases. nih.govnih.gov Future studies will likely investigate the potential of this compound derivatives as inhibitors of critical cancer signaling pathways like PI3K/AKT/mTOR, which are often dysregulated in cancers such as glioblastoma. mdpi.com

Neurodegenerative Diseases: Given the structural similarity of the indole nucleus to neurotransmitters like serotonin (B10506), derivatives could be designed to target receptors and enzymes implicated in neurological disorders. nih.gov

Infectious Diseases: Fluorinated indoles have demonstrated potent antiviral activity, particularly against HIV-1 non-nucleoside reverse transcriptase. nih.gov Research into 5-fluoro-3-phenyl-1H-indole derivatives has also shown antitubercular activity against M. tuberculosis H37Rv. mdpi.com This opens avenues for developing new anti-infective agents.

The mechanism of action for the parent compound, 3-methylindole (B30407) (skatole), involves metabolic activation by cytochrome P450 enzymes into reactive, free-radical intermediates that can induce toxicity. semanticscholar.orgnih.gov Concurrently, it acts as a partial agonist of the aryl hydrocarbon receptor (AhR), influencing the expression of other metabolic enzymes. nih.gov Future investigations will need to elucidate how the 5-fluoro substitution modifies these mechanisms, potentially reducing toxicity while enhancing therapeutic effects.

| Therapeutic Area | Potential Molecular Target | Mechanism of Action | Reference |

|---|---|---|---|

| Oncology | Tubulin | Inhibition of microtubule polymerization, leading to cell cycle arrest. | nih.gov |

| Oncology | Protein Kinases (e.g., EGFR, BRAF, VEGFR) | Inhibition of signaling pathways that control cell growth and proliferation. | nih.govmdpi.comacs.org |

| Oncology | Histone Deacetylases (HDACs) | Epigenetic modification leading to altered gene expression and apoptosis. | nih.govmdpi.com |

| Infectious Disease | HIV-1 Reverse Transcriptase | Non-nucleoside inhibition of viral replication. | nih.gov |

| Inflammatory Disease | Cyclooxygenase-2 (COX-2) | Inhibition of prostaglandin synthesis, reducing inflammation. | nih.gov |

Advancements in Asymmetric Synthesis and Stereoselective Production of Active Isomers

Many bioactive molecules exist as stereoisomers, where only one isomer exhibits the desired therapeutic activity and a favorable safety profile. Therefore, advancements in asymmetric synthesis are critical for producing enantiomerically pure this compound derivatives.

Emerging synthetic strategies applicable to this scaffold include:

Organocatalysis: The use of small chiral organic molecules to catalyze enantioselective reactions offers a powerful tool for creating specific stereocenters. This approach has been successfully used for the synthesis of fluorinated indolizidinone derivatives. acs.org

Transition-Metal Catalysis: Cobalt-catalyzed enantioselective hydroalkylation represents a modern method for constructing chiral centers with high precision, as demonstrated in the synthesis of chiral α,α-dialkyl indoles. nih.gov

Dearomative Fluorination: Novel methods for the diastereoselective dearomative 2,3-difluorination of indoles provide a direct route to structurally complex and pharmacologically relevant fluorinated indolines. researchgate.netchemrxiv.org

Flow Chemistry: Microflow synthesis methods allow for precise control over reaction times and conditions, which can minimize the formation of unwanted byproducts and improve the yield of desired indole derivatives. eurekalert.org

These advanced synthetic techniques will be instrumental in building libraries of chiral this compound derivatives for biological screening, enabling a deeper understanding of structure-activity relationships.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines for Indoles

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of indole-based drugs. These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers. github.io

Key applications in the context of this compound include:

Bioactivity Prediction: ML models, such as those developed using Quantitative Structure-Activity Relationship (QSAR) approaches, can predict the biological activity of novel indole derivatives against various targets. nih.govnih.gov For instance, a GP-Tree-based QSAR model has been used to accurately predict the anti-prostate cancer activity of indole derivatives. nih.gov

Virtual Screening: AI algorithms can rapidly screen large virtual libraries of potential this compound derivatives to identify candidates with the highest probability of being active against a specific biological target, significantly accelerating the initial stages of drug discovery. github.comresearchgate.net

De Novo Drug Design: Generative AI models can design entirely new indole-based molecules optimized for specific properties, such as high potency, selectivity, and favorable pharmacokinetic profiles.

By leveraging these computational approaches, researchers can prioritize the synthesis of the most promising compounds, reducing the time and cost associated with traditional trial-and-error methods. github.io

Exploration of this compound in Combination Therapies and Against Drug Resistance

A significant challenge in modern medicine is the emergence of resistance to existing drugs, both in cancer and infectious diseases. researchgate.net Indole derivatives have shown considerable potential in overcoming these challenges.

Future research will likely explore:

Overcoming Cancer Drug Resistance: Indole derivatives can circumvent multidrug resistance in cancer cells, potentially by inhibiting efflux pumps that expel chemotherapeutic agents. nih.govmdpi.com Combining this compound derivatives with conventional anticancer drugs could restore sensitivity in resistant tumors. researchgate.netgoogle.com For example, indole-based compounds have shown synergistic effects when used with agents like topotecan in resistant colon cancer models. google.com

Combating Antibiotic Resistance: Indole and its derivatives, including 5-fluoroindole (B109304), exhibit intrinsic antimicrobial activity against multidrug-resistant bacteria such as Acinetobacter baumannii and methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.govmdpi.com

Antibiotic Potentiation: Certain indole derivatives can enhance the efficacy of existing antibiotics. nih.gov For example, indole-3-carboxamide conjugates have been shown to potentiate the activity of doxycycline against Pseudomonas aeruginosa. mdpi.com Exploring this compound derivatives as antibiotic potentiators could provide a strategy to rejuvenate our current arsenal of antimicrobial drugs.

| Indole Derivative Class | Activity | Target Organism/Cell Line | Mechanism/Effect | Reference |

|---|---|---|---|---|

| 5-Fluoroindole | Antimicrobial | Extensively Drug-Resistant A. baumannii (XDRAB) | Direct bactericidal/bacteriostatic activity. | nih.gov |

| Fluorinated Benzothiophene-Indole Hybrids | Antimicrobial | S. aureus and MRSA | Inhibition of bacterial pyruvate kinase. | mdpi.com |

| Indole-Chalcone Prodrugs | Overcoming Drug Resistance | Paclitaxel-Resistant HCT-116 Colon Cancer Cells | Superior antiproliferative activity compared to parent drug. | nih.gov |

| Indole-3-Carboxamido-Polyamine Conjugates | Antibiotic Potentiation | P. aeruginosa | 21-fold enhancement of doxycycline activity. | mdpi.com |

| Synthetic 2-aryl-1H-indoles | Resistance Suppression | S. aureus | Inhibition of the NorA efflux pump. | nih.gov |

Development of Prodrug Strategies and Targeted Delivery Systems for Enhanced Efficacy

To maximize therapeutic efficacy while minimizing systemic toxicity, future research will focus on innovative delivery strategies for this compound derivatives.

Prodrug Development: A prodrug is an inactive compound that is converted into an active drug within the body. This approach can improve properties like solubility, stability, and bioavailability. google.com Indole-3-acetic acid derivatives, for example, have been developed as prodrugs that are selectively activated by enzymes present in the tumor microenvironment, offering a targeted therapeutic approach. nih.gov Similar strategies could be applied to this compound to achieve tumor-specific drug release.

Targeted Delivery Systems: Encapsulating indole derivatives within nanocarriers, such as liposomes, niosomes, or nanoparticles, can enhance their therapeutic index. nih.govjchr.org These delivery systems can be engineered to specifically target diseased tissues, such as tumors or sites of infection, by decorating their surface with targeting ligands (e.g., antibodies or folic acid). This approach protects the drug from premature degradation and reduces off-target side effects. nih.govmdpi.com The application of nanotechnology to deliver indole-based antitumor agents is an active and promising area of research. nih.gov

By combining sophisticated molecular design with advanced delivery technologies, the therapeutic potential of this compound derivatives can be fully realized, paving the way for a new generation of targeted and effective medicines. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Fluoro-3-methylindole, and how are yields optimized?

- Methodology : A common approach involves reducing 5-fluoro-1H-indole-3-carbaldehyde using lithium aluminium tetrahydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 70°C for 2 hours, achieving an 82.3% yield . Alternative methods include copper(I)-catalyzed click chemistry for functionalizing indole derivatives, as seen in PEG-400/DMF solvent systems with CuI catalysis .

- Optimization Tips :

- Solvent choice (e.g., THF for reduction vs. PEG-400/DMF for triazole coupling).

- Catalyst loading (e.g., CuI at 10 mol% for azide-alkyne cycloaddition).

- Reaction time (12 hours for cycloaddition vs. 2 hours for reduction).

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Core Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR to verify substituent positions and fluorine integration .

- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for 5-fluoroindole-3-carboxylic acid derivatives .

- Mass Spectrometry : FAB-HRMS for molecular weight confirmation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Handling : Use fume hoods, nitrile gloves, and lab coats to avoid inhalation or skin contact.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .

- Waste Disposal : Segregate halogenated waste and consult certified disposal services for environmentally safe processing .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Case Study : Discrepancies in ¹⁹F NMR chemical shifts may arise from solvent polarity or hydrogen bonding. Cross-validate with X-ray data (e.g., C–F bond lengths in 5-fluoroindole-3-carboxylic acid: 1.35 Å ) and computational modeling (DFT calculations for expected shifts).

- Multi-Technique Approach : Combine NMR, HRMS, and crystallography to confirm structural assignments .

Q. What strategies improve regioselectivity when introducing substituents to the indole core?

- Directed Functionalization : Use protecting groups (e.g., Boc for NH) to direct electrophilic substitution to the 3-position .

- Catalytic Systems : CuI in click chemistry enhances regioselectivity for triazole formation at the indole’s ethylazide side chain .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions for fluorine retention .

Q. How can computational methods enhance the design of this compound-based bioactive molecules?

- Molecular Docking : Use crystal structure data (e.g., CCDC entries from ) to model interactions with target proteins (e.g., kinases or GPCRs).

- DFT Studies : Calculate Fukui indices to predict electrophilic/nucleophilic sites for further derivatization .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties early in drug discovery pipelines.

Methodological Best Practices

Q. How should researchers design a robust literature review for studying this compound?

- Database Selection : Use Scopus with search strings like

TITLE-ABS-KEY("this compound") AND LIMIT-TO(SUBJAREA, "CHEM")to filter chemistry-focused articles . - Data Extraction : Prioritize peer-reviewed journals and avoid non-academic sources (e.g., vendor websites).

- Trend Analysis : Map publication trends (2015–2020) to identify gaps, such as limited studies on in vivo toxicity .

Q. What experimental design frameworks are suitable for studies involving this compound?

- PICOT Framework :

- Population : Target protein or cellular model.

- Intervention : Compound concentration/dosing.

- Comparison : Positive/negative controls (e.g., unmodified indole derivatives).

- Outcome : Bioactivity metrics (IC₅₀, Ki).

- Time : Exposure duration in assays .

Data Presentation Guidelines

- Tables : Summarize synthetic routes and analytical parameters (example below).

- Figures : Use XRD plots or NMR spectra to highlight structural features.

Table 1 : Comparison of Synthetic Methods for this compound Derivatives

| Method | Reagents/Conditions | Yield | Key Techniques for Validation | Reference |

|---|---|---|---|---|

| LiAlH₄ Reduction | THF, 70°C, 2 h | 82.3% | ¹H NMR, TLC, HPLC | |

| CuI-Catalyzed Cycloaddition | PEG-400/DMF, CuI, 12 h | 42% | ¹³C/¹⁹F NMR, FAB-HRMS |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.